Solutol HS-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

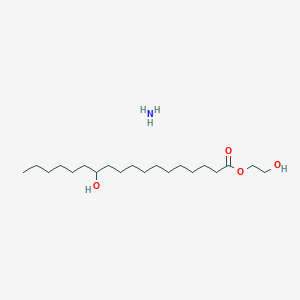

azane;2-hydroxyethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSGNGSHMDCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Solutol® HS-15

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solutol® HS-15, also known under the non-proprietary name Macrogol 15 Hydroxystearate and the brand name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent of significant interest in the pharmaceutical sciences. Its unique properties make it a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure of Solutol® HS-15, its synthesis, and key physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Chemical Composition and Structure

Solutol® HS-15 is not a single chemical entity but rather a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid. The mixture also contains a significant fraction of free polyethylene glycol (PEG).

The manufacturing process involves the reaction of 12-hydroxystearic acid with approximately 15 molar equivalents of ethylene oxide. This results in a mixture where the hydroxyl and carboxyl groups of 12-hydroxystearic acid are esterified and etherified with polyethylene glycol chains of varying lengths.

The primary components of Solutol® HS-15 are:

-

Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) : These are the main surface-active components. The lipophilic portion is the 12-hydroxystearate, and the hydrophilic portion consists of the polyethylene glycol chains.

-

Free polyethylene glycol (approximately 30%) : This portion of the mixture is hydrophilic and contributes to the overall properties of the excipient.

The generalized structure of the main ester components can be represented as follows, where 'm' and 'n' are the number of repeating ethylene oxide units, and their sum is approximately 15.

Caption: Generalized structure of the ester component of Solutol® HS-15.

Synthesis Workflow

The synthesis of Solutol® HS-15 is based on the ethoxylation of 12-hydroxystearic acid. The general workflow for this reaction is outlined below.

Caption: Generalized workflow for the synthesis of Solutol® HS-15.

Physicochemical Properties

A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below. These properties are critical for its function as a pharmaceutical excipient.

| Property | Value | Reference |

| Appearance | Yellowish-white paste at room temp. | --INVALID-LINK-- |

| Melting Point | Approx. 30 °C | --INVALID-LINK-- |

| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | --INVALID-LINK-- |

| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v | --INVALID-LINK-- |

| pH (10% aqueous solution) | 6.0 - 7.0 | --INVALID-LINK-- |

| Acid Value | ≤ 1.0 mg KOH/g | --INVALID-LINK-- |

| Hydroxyl Value | 90 - 110 mg KOH/g | --INVALID-LINK-- |

| Saponification Value | 53 - 63 mg KOH/g | --INVALID-LINK-- |

| Water Content | ≤ 0.5% | --INVALID-LINK-- |

Experimental Protocols

The following are generalized experimental protocols for determining some of the key physicochemical properties of Solutol® HS-15. These are based on standard pharmacopeial and analytical methods.

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.

Methodology:

-

Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 2-5 g) into a conical flask.

-

Add 50 mL of a neutralized solvent mixture (e.g., ethanol and diethyl ether, 1:1 v/v).

-

Warm gently if necessary to dissolve the sample.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of potassium hydroxide (e.g., 0.1 M) until a persistent faint pink color is observed.

-

Perform a blank titration under the same conditions.

-

Calculate the acid value using the formula: Acid Value = (V - Vb) * M * 56.1 / W where:

-

V = volume (mL) of KOH solution used for the sample

-

Vb = volume (mL) of KOH solution used for the blank

-

M = molarity of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight (g) of the sample

-

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free acids in one gram of the substance.

Methodology:

-

Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 1-2 g) into a reflux flask.

-

Add 25 mL of 0.5 M alcoholic potassium hydroxide solution.

-

Connect the flask to a reflux condenser and heat in a water bath for 30-60 minutes.

-

Cool the solution and add a few drops of phenolphthalein indicator.

-

Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M).

-

Perform a blank determination under the same conditions.

-

Calculate the saponification value using the formula: Saponification Value = (Vb - V) * M * 56.1 / W where:

-

Vb = volume (mL) of HCl solution used for the blank

-

V = volume (mL) of HCl solution used for the sample

-

M = molarity of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight (g) of the sample

-

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, including surface tensiometry and dye solubilization.

Methodology (Surface Tensiometry):

-

Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Conclusion

Solutol® HS-15 is a complex but well-characterized non-ionic surfactant that plays a crucial role in modern pharmaceutical formulations. Its unique chemical structure, arising from the ethoxylation of 12-hydroxystearic acid, imparts excellent solubilizing and emulsifying properties. A thorough understanding of its chemical composition, synthesis, and physicochemical properties is essential for its effective application in the development of drug delivery systems for poorly soluble compounds. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working in this field.

An In-depth Technical Guide to the Physical and Chemical Properties of Solutol® HS 15

Solutol® HS 15, also known under the trade name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent extensively utilized in the pharmaceutical industry.[1][2] Its unique properties make it an invaluable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Solutol® HS 15 for researchers, scientists, and drug development professionals.

Composition and Structure

Solutol® HS 15 is the polyglycol mono- and di-ester of 12-hydroxystearic acid. It is synthesized by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[2][5] The resulting product is a complex mixture, primarily composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[6][7] This amphiphilic structure, possessing both lipophilic (12-hydroxystearic acid) and hydrophilic (polyethylene glycol) moieties, is responsible for its exceptional solubilizing capabilities.[6]

Physicochemical Properties

The key physical and chemical properties of Solutol® HS 15 are summarized in the tables below, providing a consolidated reference for formulation development.

General Properties

| Property | Value | References |

| Synonyms | Kolliphor® HS 15, Macrogol 15 hydroxystearate, Polyoxyl 15 hydroxystearate, Polyoxyethylated 12-hydroxystearic acid | [5][6] |

| CAS Number | 70142-34-6; 61909-81-7 | [5] |

| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [3][5] |

| Molecular Weight | Approximately 963.2 g/mol | [8] |

| Appearance | Yellowish-white paste at room temperature, becomes a liquid at approximately 30 °C. | [9] |

Solution Properties

| Property | Value | References |

| Solubility | Soluble in water, ethanol, and 2-propanol to form clear solutions. Insoluble in liquid paraffin. | [1][9] |

| pH (10% in water) | 5.0 - 7.0 | [5] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v (approximately 0.06 - 0.1 mM) | [6][10][11] |

| Hydrophilic-Lipophilic Balance (HLB) | 16 | [6] |

| Micelle Size | 10 - 15 nm | [6] |

Technical Specifications

| Property | Value | References |

| Acid Value | ≤ 1 mg KOH/g | [5] |

| Hydroxyl Value | 90 - 110 mg KOH/g | [5] |

| Saponification Value | 53 - 63 mg/g | [5] |

| Water Content | ≤ 0.5% | [5] |

| Residue on Ignition | ≤ 0.3% | [5] |

Experimental Protocols

Detailed methodologies for determining key properties of Solutol® HS 15 are crucial for quality control and research purposes.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.

Surface Tension Method:

-

Preparation of Solutions: Prepare a series of aqueous solutions of Solutol® HS 15 with varying concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer.[12]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the Solutol® HS 15 concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this transition occurs is the CMC.[12][13]

Pyrene Fluorescence Probe Method:

-

Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Add a small aliquot of the pyrene stock solution to a series of Solutol® HS 15 solutions of different concentrations. The final pyrene concentration should be very low (micromolar range).

-

Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra.

-

Data Analysis: Calculate the ratio of the intensity of the first vibrational peak (I₁) to the third vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio against the logarithm of the Solutol® HS 15 concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.[10] This change in the ratio reflects the transfer of pyrene from the polar aqueous environment to the nonpolar micellar core.[10]

Viscosity Measurement

The viscosity of Solutol® HS 15 solutions is an important parameter for parenteral and other liquid formulations.

Using a Rotational Rheometer:

-

Sample Preparation: Prepare solutions of Solutol® HS 15 in the desired solvent at various concentrations.

-

Instrument Setup: Use a stress-controlled rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).[14]

-

Measurement: Perform flow sweeps to measure the viscosity over a range of shear rates for each concentration.

-

Data Analysis: Plot viscosity as a function of shear rate. To determine the intrinsic viscosity, which reflects the contribution of the polymer to the solution's viscosity, plot the reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) against concentration and extrapolate to zero concentration.[14][15]

Visualizations

Experimental Workflow for CMC Determination (Surface Tension Method)

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Logical Relationship of Solutol® HS 15 Properties and Applications

Caption: Relationship between the properties of Solutol® HS 15 and its pharmaceutical applications.

Stability

Solutol® HS 15 exhibits good thermal stability, making it suitable for processes that involve heat, such as sterilization.[1][9] It is also stable over a wide pH range. However, as with any polyoxyethylene-containing excipient, the potential for peroxide formation should be considered, and appropriate storage conditions (under an inert atmosphere) are recommended.[5] Studies have shown that Solutol® HS 15 can prevent the hydrolysis of drugs in aqueous media by incorporating them into micelles.[16]

Conclusion

Solutol® HS 15 is a versatile and effective non-ionic solubilizer with a well-characterized profile of physical and chemical properties. Its ability to form stable micelles at low concentrations, coupled with its high HLB value and good safety profile, makes it a primary choice for the formulation of challenging, poorly soluble drug candidates for various administration routes, including oral and parenteral.[4][6] A thorough understanding of its properties and the experimental methods to characterize them is essential for successful drug product development.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. scribd.com [scribd.com]

- 3. apexbt.com [apexbt.com]

- 4. pharmtech.com [pharmtech.com]

- 5. usbio.net [usbio.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kolliphor(R) HS 15 | C47H94O19 | CID 71311956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharma.basf.com [pharma.basf.com]

- 10. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]

- 15. users.metu.edu.tr [users.metu.edu.tr]

- 16. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Solutol® HS-15 as a Permeability Enhancer: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which Solutol® HS-15 (now known as Kolliphor® HS 15) enhances the permeability of pharmaceutical compounds. Solutol HS-15 is a non-ionic solubilizer and emulsifier, composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[1][2] Its utility in drug formulation extends beyond improving solubility; it actively modulates biological barriers to enhance drug absorption. This document details its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

Core Mechanisms of Permeability Enhancement

This compound employs a multi-faceted approach to enhance drug permeability across epithelial and endothelial barriers. Its action is primarily attributed to a combination of effects on cellular junctions (paracellular route), direct interaction with cell membranes (transcellular route), and inhibition of drug efflux pumps.[3]

Paracellular Pathway Modulation: Opening of Tight Junctions

This compound disrupts the integrity of tight junctions (TJs), the protein complexes that regulate the passage of molecules through the paracellular space between cells. The proposed mechanism involves:

-

Membrane Perturbation: As a surfactant, this compound monomers can insert into the plasma membrane, altering its structure and fluidity.[4]

-

Cytoskeletal Reorganization: This membrane perturbation leads to a reorganization of the F-actin cytoskeleton, which is intricately linked to tight junction proteins.[5][6][7]

-

TJ Protein Redistribution: The cytoskeletal changes cause the redistribution of key tight junction proteins like Zonula Occludens-1 (ZO-1), leading to a transient and reversible opening of the paracellular pathway.[4] This allows for increased passage of hydrophilic and medium-sized molecules.

Transcellular Pathway Modulation and P-glycoprotein Inhibition

This compound also significantly impacts the transcellular route through two primary actions:

-

Membrane Fluidization: By partitioning into the lipid bilayer, this compound increases the fluidity of the cell membrane.[4] This enhanced disorder within the membrane's phospholipid packing facilitates the passive diffusion of lipophilic drugs directly through the cells.[4] This effect is temperature-dependent, being observed at physiological temperature (37°C) where the membrane is in a more fluid state.[4]

-

Inhibition of P-glycoprotein (P-gp) Efflux: this compound is a known inhibitor of the efflux transporter P-glycoprotein (P-gp, or ABCB1).[8][9] P-gp is an ATP-dependent pump that actively transports a wide range of xenobiotics, including many drugs, out of the cell, thereby limiting their absorption and intracellular accumulation.[10][11] By inhibiting P-gp, this compound increases the net intracellular concentration and absorptive flux of P-gp substrate drugs.[12][13]

Micellar Solubilization

Above its critical micelle concentration (CMC) of approximately 0.06-0.1 mM, this compound forms micelles of 13-14 nm in diameter.[4][8] These micelles can encapsulate poorly water-soluble drugs, increasing their concentration in the aqueous diffusion layer adjacent to the epithelial barrier. This higher concentration gradient is a key driving force for passive drug absorption.

Caption: Overview of this compound's multi-modal permeability enhancement mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound.

Table 1: P-glycoprotein Inhibition and Cytotoxicity

| Parameter | Cell Line | Value | Reference(s) |

|---|---|---|---|

| P-gp Inhibition (IC₅₀) | MDCK-MDR1 | 179.8 µM | [10][12] |

| Cytotoxicity (EC₅₀) | Calu-3 | ~1.2 mM (MTS Assay) | [4] |

| Caco-2 | ~0.5 mM (MTS Assay) | [4] |

| | A549 | ~1.0 mM (MTS Assay) |[4] |

Table 2: Permeability Enhancement in Calu-3 Cell Monolayers

| This compound Conc. | Test Molecule | Apparent Permeability (Papp) (cm/s) | Fold Increase vs. Control | Reference(s) |

|---|---|---|---|---|

| Control (Buffer) | Insulin | 1.1 x 10⁻⁸ | 1.0 | [4] |

| 0.52 mM | Insulin | 2.5 x 10⁻⁸ | ~2.3 | [4] |

| 1.04 mM | Insulin | 4.8 x 10⁻⁸ | ~4.4 | [4] |

| 5.20 mM | Insulin | 10.9 x 10⁻⁸ | ~9.9 |[4] |

Table 3: Effect on Transepithelial Electrical Resistance (TEER) in Calu-3 Cells

| This compound Conc. | TEER Reduction at 3h (% of initial) | Reversibility (at 24h) | Reference(s) |

|---|---|---|---|

| 0.1 mM | ~20% | Fully Recovered | [4] |

| 0.5 mM | ~50% | Partially Recovered | [4] |

| 1.0 mM | ~75% | Partially Recovered | [4] |

| 5.0 mM | >90% | Not Recovered |[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the integrity of cell monolayers by measuring their electrical resistance. A decrease in TEER indicates a loosening of tight junctions.

-

Objective: To quantify the effect of this compound on the integrity of an epithelial barrier.

-

Materials:

-

Confluent cell monolayer (e.g., Caco-2, Calu-3) cultured on permeable Transwell® inserts.

-

EVOM™ (Epithelial Volt-Ohm Meter) with STX2 "chopstick" electrodes.

-

Sterile Hank's Balanced Salt Solution with HEPES (HBSS:HEPES buffer, pH 7.4).

-

This compound solutions prepared in HBSS:HEPES buffer at desired concentrations.

-

Blank Transwell® insert (without cells) for background measurement.

-

70% Ethanol for electrode sterilization.

-

-

Procedure:

-

Preparation: Allow cell plates and all solutions to equilibrate to the measurement temperature (e.g., 37°C or room temperature). Ensure consistency, as TEER is temperature-sensitive.[14]

-

Electrode Sterilization: Submerge the electrode tips in 70% ethanol for 5-15 minutes, then allow to air dry completely in a sterile hood. Rinse with sterile buffer to remove any residue.[14][15]

-

Equilibration: Gently wash the cell monolayers with pre-warmed HBSS:HEPES buffer. Add fresh buffer to both the apical and basolateral chambers (e.g., 0.5 mL apical, 1.5 mL basolateral for a 12-well plate format) and allow the system to equilibrate for 30-45 minutes in the incubator.[4]

-

Baseline Measurement: Measure the resistance of a blank, cell-free insert containing only buffer to determine the background resistance.

-

Measure the baseline resistance of each cell-containing well. To measure, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are perpendicular and not touching the membrane.[15]

-

Treatment: Replace the apical buffer with the this compound test solutions. Use buffer alone as a negative control.

-

Time-Course Measurement: Record TEER at predetermined time points (e.g., every 30 minutes for 3-4 hours).[4]

-

Calculation:

-

Calculate the net resistance: R_net = R_measured - R_blank.

-

Calculate the TEER value (in Ω·cm²): TEER = R_net × Membrane Surface Area (cm²).

-

Express results as a percentage of the initial baseline TEER value.

-

-

Caption: Experimental workflow for Transepithelial Electrical Resistance (TEER) measurement.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay directly measures the interaction of this compound with P-gp by quantifying its effect on ATP hydrolysis. P-gp activity is coupled to ATP hydrolysis, and inhibitors can modulate this rate.

-

Objective: To determine if this compound stimulates or inhibits the ATP hydrolysis activity of P-gp.

-

Materials:

-

P-gp-expressing membranes (e.g., from Sf9 cells infected with baculovirus carrying the MDR1 gene, or from MDCK-MDR1 cells).[16]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).

-

ATP-regenerating system or a fixed concentration of Mg-ATP.

-

This compound solutions.

-

Positive controls: Verapamil (stimulator), Sodium Orthovanadate (inhibitor).

-

Phosphate detection reagent (e.g., Malachite Green-based solution).[17][18]

-

Phosphate standard for calibration curve.

-

96-well microplate and plate reader.

-

-

Procedure:

-

Standard Curve: Prepare a phosphate standard curve according to the detection kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add P-gp membranes, assay buffer, and the test compounds (this compound at various concentrations, controls, or buffer).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the reaction by adding Mg-ATP to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.[17]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).

-

Color Development: Add the phosphate detection reagent to each well and incubate at room temperature for 20-30 minutes for color development.[17]

-

Measurement: Read the absorbance at the appropriate wavelength (~620-650 nm).

-

Data Analysis: Use the phosphate standard curve to calculate the amount of inorganic phosphate (Pi) released in each well. P-gp specific activity is determined by subtracting the basal (no compound) Pi release from the total Pi release in the presence of the compound.

-

Membrane Fluidity Assay

This protocol uses a fluorescent probe to measure changes in cell membrane fluidity upon treatment with this compound.

-

Objective: To quantify changes in membrane fluidity induced by this compound.

-

Materials:

-

Cell suspension or adherent cells.

-

Fluorescent membrane probe, e.g., Pyrenedecanoic Acid (PDA) from a kit like Abcam's ab189819.[19]

-

Perfusion buffer or cell culture medium.

-

Pluronic F-127 (often used to aid probe loading).[20]

-

This compound solutions.

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Procedure:

-

Cell Preparation: Plate cells in a multi-well plate suitable for fluorescence reading.

-

Probe Loading Solution: Prepare the fluorescent probe solution (e.g., 2-5 µM PDA) in buffer or media, often containing a small amount of Pluronic F-127 (e.g., 0.08%) to improve probe solubility and uptake.[19][20]

-

Cell Labeling: Remove the culture medium from the cells and add the probe loading solution. Incubate for 1 hour at 25°C or 37°C in the dark.[21]

-

Washing: Wash the cells gently with buffer or media to remove any excess, unincorporated probe.

-

Treatment: Add this compound solutions at various concentrations to the cells and incubate for the desired treatment time.

-

Fluorescence Measurement:

-

Excite the probe at its excitation wavelength (e.g., ~350 nm for PDA).

-

Measure the fluorescence emission at two wavelengths: the monomer emission (~400 nm) and the excimer (excited dimer) emission (~470 nm).[19]

-

-

Data Analysis:

-

Calculate the ratio of excimer to monomer fluorescence intensity (I_excimer / I_monomer).

-

An increase in this ratio indicates closer proximity of the probes, which corresponds to an increase in membrane fluidity.[20]

-

-

Caption: Proposed pathway for this compound-induced tight junction modulation.

Conclusion

This compound is a functionally versatile excipient that enhances drug permeability through a sophisticated combination of mechanisms. It concurrently opens paracellular pathways by modulating tight junctions via cytoskeletal rearrangement, facilitates transcellular transport by increasing membrane fluidity, and overcomes active drug efflux by inhibiting P-glycoprotein. This multi-modal action makes it a powerful tool for formulators developing oral, nasal, and other mucosal drug delivery systems for both small molecules and biotherapeutics.[4][5][8] A thorough understanding of these mechanisms, supported by the quantitative assays detailed herein, enables a rational approach to formulation development, optimizing drug delivery and improving bioavailability.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cellqart.com [cellqart.com]

- 15. medicine.umich.edu [medicine.umich.edu]

- 16. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]

- 20. abcam.com [abcam.com]

- 21. content.abcam.com [content.abcam.com]

Solutol® HS-15: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Solutol® HS-15 (also known under the brand name Kolliphor® HS 15), a non-ionic solubilizer and permeability enhancer crucial for the formulation of poorly soluble active pharmaceutical ingredients (APIs). This document details its composition, physicochemical properties, and research-grade specifications, alongside experimental protocols for its application in pharmaceutical research.

Core Composition and Physicochemical Properties

Solutol® HS-15 is a macrogol 15 hydroxystearate, produced by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][2] This reaction results in a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a fraction of free polyethylene glycol (approximately 30%).[3][4] Its amphiphilic nature, stemming from the lipophilic 12-hydroxystearate and the hydrophilic polyethylene glycol chains, allows it to act as an effective solubilizing agent and emulsifier.[2][5]

The research grade of Solutol® HS-15 is characterized by specific physicochemical properties that ensure its suitability for pharmaceutical development. These properties are summarized in the tables below.

General and Chemical Properties

| Property | Value | References |

| Synonyms | Polyethylene Glycol 12-hydroxystearate, Kolliphor® HS 15, Polyoxyethylated 12-hydroxystearic acid, Macrogol (15)-hydroxystearate | [1] |

| CAS Number | 70142-34-6; 61909-81-7 | [1] |

| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1][6][7] |

| Appearance | Colorless to off-white semi-solid | [1] |

| HLB Value | 16 | [2] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (in aqueous media) | [2][8] |

Research Grade Specifications

| Parameter | Specification | References |

| Water Content | ≤0.5% | [1] |

| Residue on Ignition | ≤0.3% | [1] |

| pH (10g/100ml in H₂O) | 5-7 | [1] |

| Acid Value | ≤1 mg KOH/g | [1] |

| Hydroxyl Value | 90-110 mg KOH/g | [1] |

| Iodine Value | ≤2 g/100g | [1] |

| Peroxide Value | ≤3 meq/Kg | [1] |

| Saponification Value | 53-63 mg/g | [1] |

Mechanism of Action: Permeability Enhancement

Solutol® HS-15 enhances the permeability of APIs across biological membranes primarily by disrupting the structure and increasing the fluidity of the lipid bilayer.[9] This mechanism facilitates the transport of drug molecules, particularly for those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[10]

References

- 1. usbio.net [usbio.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmtech.com [pharmtech.com]

- 4. dovepress.com [dovepress.com]

- 5. 07-42966 - kolliphor-hs-15 | 70142-34-6 | CymitQuimica [cymitquimica.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 8. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Surfactant Properties of Solutol HS-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent utilized extensively in the pharmaceutical industry. Its unique properties make it an invaluable excipient for formulating poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. This technical guide provides a comprehensive overview of the core surfactant properties of Solutol HS-15, including its physicochemical characteristics, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol. This composition imparts amphiphilic properties, enabling it to function as an effective surfactant.[1] The key quantitative properties of this compound are summarized in the tables below.

Table 1: Core Surfactant and Physicochemical Properties

| Property | Value | References |

| Chemical Composition | Polyglycol mono- and di-esters of 12-hydroxystearic acid and free polyethylene glycol | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 16 | [1] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (w/v) | [1] |

| 0.06 - 0.1 mM (in deionized water, PBS, and HBSS:HEPES) | [1] | |

| Micelle Hydrodynamic Radius | 11 - 15 nm | [1] |

| pH (10% aqueous solution) | 6.0 - 7.0 | [2] |

| Appearance | Yellowish-white paste at room temperature | [2] |

Table 2: Performance in Drug Delivery Applications

| Application | Observation | References |

| Solubility Enhancement | Increased the solubility of Ritonavir by 13.57-fold. | [3] |

| A 10:90 ratio of Nifedipine to this compound resulted in an 88-fold increase in solubility. | [4] | |

| P-glycoprotein (P-gp) Inhibition | IC50 of 179.8 µM for P-gp inhibition. | [5] |

| Bioavailability Enhancement | A solid dispersion of Genistein with this compound and Pluronic F127 increased relative bioavailability by 2.75-fold. | [6] |

| A solid dispersion of Genistein with this compound and Pluronic L61 increased relative bioavailability by 4.68-fold. | [6] |

Mechanism of Action as a Permeability Enhancer

This compound enhances the permeability of drugs across biological membranes through multiple mechanisms. A key mechanism involves the modulation of tight junctions between epithelial cells. This is primarily achieved through its interaction with the cell membrane, leading to a rearrangement of the F-actin cytoskeleton, which in turn affects the integrity of tight junction protein complexes.

Caption: Proposed mechanism of this compound-mediated permeability enhancement.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This protocol outlines the determination of the CMC of this compound using pyrene as a fluorescent probe. The change in the fluorescence emission spectrum of pyrene upon its partitioning into the hydrophobic core of micelles is monitored.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 1% w/v).

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 1x10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent added is minimal (e.g., <1%) to avoid affecting micellization.

-

Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete partitioning of pyrene.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Record the emission spectra for each sample from 350 nm to 500 nm.

-

Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal curve. The inflection point of this curve, determined from the intersection of the two linear portions, corresponds to the CMC.

-

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug. The protocol below describes a typical procedure for evaluating the effect of this compound on the permeability of a model drug.

-

Cell Culture:

-

Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Preparation of Dosing Solutions:

-

Prepare a dosing solution of the model drug in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) with and without the desired concentration of this compound.

-

-

Permeability Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the apical (upper) chamber of the Transwell® inserts.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

At the end of the experiment, collect a sample from the apical chamber.

-

-

Sample Analysis:

-

Analyze the concentration of the model drug in all collected samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the apical chamber.

-

Caption: Experimental workflow for a Caco-2 cell permeability assay.

Conclusion

This compound is a versatile and effective surfactant for the formulation of challenging APIs. Its well-defined physicochemical properties, including a high HLB and low CMC, contribute to its excellent solubilization capacity. Furthermore, its ability to modulate tight junctions and inhibit P-glycoprotein efflux makes it a potent permeability enhancer. The experimental protocols provided in this guide offer a framework for the characterization and evaluation of this compound in various drug delivery applications. A thorough understanding of these properties and methodologies is crucial for the rational development of robust and bioavailable drug products.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. usbio.net [usbio.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Solutol® HS-15 for the Solubilization of Poorly Water-Soluble Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-increasing number of poorly water-soluble drug candidates presents a significant challenge in pharmaceutical development, hindering their progression to clinical use due to low bioavailability. Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifier, has emerged as a critical enabling excipient to overcome these hurdles. This technical guide provides a comprehensive overview of Solutol® HS-15, detailing its physicochemical properties, mechanisms of action, and applications in enhancing the solubility and bioavailability of challenging drug compounds. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key evaluation methods, and includes visualizations of critical mechanisms and workflows to support researchers in leveraging this versatile excipient for effective drug formulation.

Introduction to Solutol® HS-15

Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by the reaction of 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1] It is a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a fraction of free polyethylene glycol (PEG) (about 30%).[2] This unique composition imparts amphiphilic properties, making it an excellent solubilizing agent for a wide range of hydrophobic molecules, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4]

Historically, Solutol® HS-15 was developed as a safer alternative to other solubilizers like Cremophor® EL, exhibiting a reduced tendency to cause histamine release.[5][6] Its favorable safety profile, coupled with its strong solubilization capacity, has led to its use in various pharmaceutical formulations, including oral, parenteral, and ophthalmic preparations.[7][8]

Physicochemical Properties of Solutol® HS-15

A thorough understanding of the physicochemical properties of Solutol® HS-15 is essential for its effective application in drug formulation. Key properties are summarized in the table below.

| Property | Value | References |

| Appearance | Colorless to off-white semi-solid or paste at room temperature | [1] |

| Chemical Name | Polyoxyl 15 hydroxystearate, Macrogol 15 hydroxystearate | [4] |

| CAS Number | 70142-34-6 | [1] |

| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1] |

| HLB Value | 14-16 | [7] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v (approximately 0.06-0.1 mM) in aqueous media | [9] |

| Micelle Size | 13-14 nm in aqueous media at 37°C | [2] |

| pH (10% in water) | 5.0 - 7.0 | [1] |

| Solubility | Soluble in water, ethanol, and isopropanol | [8] |

Mechanism of Solubilization and Permeability Enhancement

Solutol® HS-15 employs a multi-faceted mechanism to enhance the solubility and bioavailability of poorly water-soluble drugs. These mechanisms are primarily attributed to its surfactant nature and its interaction with biological membranes.

Micellar Solubilization

Above its critical micelle concentration (CMC), Solutol® HS-15 molecules self-assemble in aqueous solutions to form spherical micelles.[2] These micelles possess a hydrophobic core, which serves as a reservoir for encapsulating lipophilic drug molecules, effectively increasing their apparent solubility in the aqueous medium. The hydrophilic shell of the micelles, composed of polyethylene glycol chains, interfaces with the aqueous environment, ensuring the stability of the formulation.

Permeability Enhancement

Beyond simple solubilization, Solutol® HS-15 actively enhances the permeation of drugs across biological membranes, such as the intestinal epithelium. This is achieved through several mechanisms:

-

Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein present in the cell membranes of various tissues, including the intestines, which actively pumps drugs out of the cells, reducing their absorption. Solutol® HS-15 has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[2][4]

-

Interaction with Cell Membranes: Solutol® HS-15 can interact with the lipid bilayer of cell membranes, leading to an increase in membrane fluidity. This transient disruption of the membrane structure can facilitate the transcellular transport of drug molecules.[10]

-

Opening of Tight Junctions: Solutol® HS-15 can modulate the proteins that form the tight junctions between epithelial cells. This reversible opening of the paracellular pathway allows for the passage of drug molecules between the cells, further contributing to enhanced absorption.[2]

Quantitative Data on Solubility Enhancement

Numerous studies have demonstrated the significant impact of Solutol® HS-15 on the solubility of various poorly water-soluble drugs. The following tables summarize the quantitative solubility enhancement data from selected studies.

Table 1: Solubility Enhancement of Nifedipine in Solid Dispersions with Solutol® HS-15

| Drug:Polymer Ratio | Maximum Solubility (µg/mL) | Fold Increase in Solubility | Reference |

| Pure Nifedipine | ~1.92 | - | [5] |

| 10:90 | 168.77 | ~88 | [5] |

Table 2: Solubility Enhancement of Paclitaxel with Solutol® HS-15

| Formulation | Solubility (mg/mL) | Reference |

| Paclitaxel alone | < 0.001 | [11] |

| Paclitaxel in Solutol® HS-15 / Soluplus® mixed micelles (1:3 ratio) | 15.76 ± 0.15 | [11] |

Table 3: Solubility Enhancement of Ritonavir with Solutol® HS-15

| Formulation | Fold Increase in Solubility | Reference |

| Ritonavir with β-Cyclodextrin | 4.66 | [12] |

| Ritonavir with Solutol® HS-15 | 13.57 | [12] |

| Ritonavir with β-Cyclodextrin and Solutol® HS-15 | 15.92 | [12] |

Table 4: Solubility Enhancement of Curcumin in Solid Dispersions with Solutol® HS-15

| Formulation | Dissolution after 1 hour | Reference |

| Pure Curcumin | Almost insoluble | [13] |

| Curcumin:Solutol® HS-15 (1:10) Solid Dispersion | ~90% | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of Solutol® HS-15 based formulations.

Preparation of Solid Dispersions by the Fusion Method

This method is suitable for thermally stable drugs and polymers.

Objective: To prepare a solid dispersion of a poorly water-soluble drug with Solutol® HS-15 to enhance its solubility and dissolution rate.

Materials:

-

Poorly water-soluble drug

-

Solutol® HS-15

-

Heating mantle or hot plate with a magnetic stirrer

-

Beaker

-

Spatula

-

Ice bath

-

Mortar and pestle

-

Sieves

Protocol:

-

Accurately weigh the required amounts of the drug and Solutol® HS-15 to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10).[14]

-

Place the Solutol® HS-15 in a beaker and heat it on a heating mantle to a temperature approximately 10-20°C above its melting point (around 30-40°C), until it forms a clear, molten liquid.[14]

-

Gradually add the accurately weighed drug to the molten Solutol® HS-15 with continuous stirring to ensure a homogenous dispersion.

-

Continue stirring until the drug is completely dissolved or finely dispersed in the molten carrier.

-

Remove the beaker from the heat and rapidly cool the molten mixture in an ice bath with continuous stirring to solidify the mass. This rapid cooling helps to entrap the drug in an amorphous or finely dispersed state within the polymer matrix.

-

The solidified mass is then pulverized using a mortar and pestle.

-

The resulting powder is passed through a sieve of appropriate mesh size to obtain a uniform particle size.

-

The prepared solid dispersion is stored in a desiccator until further evaluation.

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drug candidates.

Objective: To evaluate the effect of Solutol® HS-15 on the permeability of a poorly water-soluble drug across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Drug substance

-

Solutol® HS-15

-

Lucifer yellow or another marker for monolayer integrity

-

Analytical equipment (e.g., LC-MS/MS) for drug quantification

Protocol:

-

Cell Culture and Seeding:

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of the marker indicates good monolayer integrity.

-

-

Permeability Study:

-

Prepare the transport medium (HBSS with HEPES).

-

Prepare the dosing solutions of the drug with and without Solutol® HS-15 at the desired concentrations in the transport medium.

-

Wash the Caco-2 monolayers with pre-warmed transport medium.

-

Apical to Basolateral (A-B) Transport (Absorption):

-

Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

-

Add fresh transport medium to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport medium.

-

-

Basolateral to Apical (B-A) Transport (Efflux):

-

Add the dosing solution to the basolateral chamber.

-

Add fresh transport medium to the apical chamber.

-

Collect samples from the apical chamber at the same time points.

-

-

-

Sample Analysis:

-

Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 1 suggests the involvement of active efflux. A reduction in the ER in the presence of Solutol® HS-15 indicates its inhibitory effect on efflux transporters.

-

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is crucial for determining the safe concentration range of Solutol® HS-15 in formulations.

Objective: To assess the cytotoxicity of Solutol® HS-15 on a relevant cell line (e.g., Caco-2).

Materials:

-

Caco-2 cells (or other relevant cell line)

-

96-well cell culture plates

-

Cell culture medium

-

Solutol® HS-15

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Positive control (e.g., Triton™ X-100)

-

Negative control (cell culture medium or buffer)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Treatment:

-

Prepare a series of dilutions of Solutol® HS-15 in cell culture medium, covering a range of concentrations both below and above its CMC.

-

Remove the old medium from the wells and add 100 µL of the Solutol® HS-15 dilutions, positive control, and negative control to the respective wells.

-

Incubate the plate for a specified period (e.g., 3 hours).[10]

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

-

Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

-

Plot the cell viability against the concentration of Solutol® HS-15 to determine the concentration at which it exhibits cytotoxic effects.

-

Conclusion

Solutol® HS-15 stands out as a highly effective and versatile excipient for addressing the challenges posed by poorly water-soluble drugs. Its ability to significantly enhance aqueous solubility through micellar encapsulation, coupled with its capacity to improve drug absorption via multiple permeability enhancement mechanisms, makes it an invaluable tool for pharmaceutical formulators. The comprehensive data and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Solutol® HS-15 in the development of safe and efficacious drug products with improved bioavailability. As the pharmaceutical industry continues to grapple with poorly soluble new chemical entities, the strategic application of enabling excipients like Solutol® HS-15 will be paramount to advancing novel therapeutics to the market.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharma.basf.com [pharma.basf.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved oral bioavailability and anticancer efficacy on breast cancer of paclitaxel via Novel Soluplus(®)-Solutol(®) HS15 binary mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 16. medchemexpress.com [medchemexpress.com]

Solutol HS-15 in Modern Pharmaceutics: A Technical Guide to Its Applications

Solutol® HS-15 (now commercially known as Kolliphor® HS 15) is a non-ionic surfactant that has become an indispensable tool in pharmaceutical formulation development over the past few decades.[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol (PEG).[2][3][4] This unique composition, resulting from the reaction of 12-hydroxystearic acid with polyethylene glycol, imparts amphiphilic properties, making it an exceptional solubilizer and emulsifying agent.[1][5] It is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which are increasingly common in the drug development pipeline.[1][6] This technical guide provides an in-depth review of the core applications, experimental methodologies, and functional mechanisms of Solutol HS-15 in pharmaceutics.

Physicochemical Properties

This compound is characterized by a set of distinct physicochemical properties that underpin its functionality as a pharmaceutical excipient. Its amphiphilic nature allows it to form micelles in aqueous media above a certain concentration, known as the critical micelle concentration (CMC).[7] These micelles, typically 13-14 nm in size, can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing the drug's apparent solubility in aqueous environments.[2][7]

| Property | Value | Reference |

| Synonyms | Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 660 hydroxystearate | [1][5] |

| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free PEG | [2][3][4] |

| Chemical Formula | C20H40O4 (for the monomeric unit) | [5] |

| CAS Number | 61909-81-7 | [5] |

| HLB Value | ~16 | [1] |

| Critical Micelle Conc. (CMC) | 0.06 - 0.1 mM (in biologically relevant media) | [1][2][7] |

| Micelle Hydrodynamic Radius | 11 - 15 nm | [1] |

Core Applications in Pharmaceutical Formulations

The versatility of this compound allows for its use across a wide range of drug delivery systems and administration routes, including oral, parenteral, and ophthalmic formulations.[1][5][8]

Solubility and Bioavailability Enhancement

The primary application of this compound is to improve the solubility and subsequent oral bioavailability of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[7][9] Its high hydrophilic-lipophilic balance (HLB) and low CMC make it a highly efficient solubilizer. By incorporating poorly soluble drugs into micelles, this compound increases the dissolution rate, which is often the rate-limiting step for absorption.[9][10]

| Drug | BCS Class | Fold Increase in Solubility/Dissolution | Formulation Type | Reference |

| Pioglitazone HCl | Class II | ~33-fold increase in solubility | Solid Dispersion | [11][12] |

| Ritonavir | Class II | 13.57-fold increase in solubility | Solid Inclusion Complex | [10] |

| Genistein | - | Markedly enhanced solubility and bioavailability | Mixed Micelles | [13] |

| Baicalein | - | 3.02-fold increase in relative oral bioavailability | Mixed Micelles | [14] |

| Paclitaxel | - | Enhanced aqueous solubility | Micelles | [2] |

Advanced Drug Delivery Systems

This compound is a key component in various nano-sized drug delivery systems designed to improve drug stability, targeting, and release profiles.

-

Micelles and Mixed Micelles: It readily forms micelles that can be loaded with hydrophobic drugs.[2] It is also frequently combined with other polymers like Soluplus® or Pluronics to form mixed micelles.[8][13] These systems can offer higher drug loading, greater stability, and sustained release characteristics.[13] For instance, a mixed micelle system of this compound and Poloxamer 188 was shown to significantly improve the oral bioavailability of baicalein.[14]

-

Solid Dispersions: By preparing solid dispersions, the crystalline drug is converted into a more amorphous and higher-energy state, which, combined with the surfactant properties of this compound, significantly enhances drug dissolution.[9][15] Solid dispersions of pioglitazone HCl with this compound resulted in a four-fold increase in bioavailability compared to the pure drug.[9]

-

Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): this compound is used as a surfactant in these lipid-based formulations, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][6]

-

Lipid Nanocapsules (LNCs): It serves as an emulsifying agent in the formulation of LNCs, which are nanocarriers for lipophilic molecules.[16]

Permeability Enhancement

Beyond its solubilizing effects, this compound actively enhances drug permeability across mucosal epithelia, such as in the intestine.[2] This is achieved through several mechanisms:

-

Inhibition of P-glycoprotein (P-gp): It acts as an inhibitor of the P-gp efflux pump, a protein that actively transports drugs out of cells, thereby reducing their absorption.[2]

-

Opening of Tight Junctions: It can modulate the tight junctions between epithelial cells, increasing paracellular transport.[2] This mechanism involves the redistribution of actin filaments due to membrane perturbation.[2]

This dual action of enhancing solubility and permeability makes this compound particularly effective for improving the oral delivery of challenging drug compounds.

Experimental Protocols

Reproducibility in pharmaceutical development is critical. The following sections provide detailed methodologies for common experimental procedures involving this compound.

Protocol for Preparation of Mixed Micelles (Organic Solvent Evaporation Method)

This protocol is adapted from a study on genistein-loaded mixed micelles.[4][13]

-

Dissolution: Combine this compound and a co-polymer (e.g., Pluronic F127) at a predetermined ratio with a defined amount of the active pharmaceutical ingredient (e.g., genistein). Dissolve the mixture in ethanol at 50°C with constant stirring until a transparent solution is obtained.[4][13]

-

Film Formation: Transfer the solution to a round-bottomed flask. Remove the ethanol using a rotary evaporator under reduced pressure at 50°C until a thin, uniform film is formed on the flask wall.[4][13]

-

Hydration: Add deionized water to the flask and shake until the film is fully hydrated and a transparent micellar solution is formed.[4][13]

-

Purification: To remove any unincorporated drug, filter the solution through a 0.22-μm microporous membrane.[13]

Protocol for Preparation of an Injectable Microemulsion

This method was developed for the parenteral delivery of the antagonist SNAP 37889.[17]

-

Vehicle Preparation: Prepare a 30% (w/v) solution of this compound in a sodium phosphate buffer (0.01 M, pH 7.4).[17]

-

Trituration: In a smooth glass mortar, add the active pharmaceutical ingredient (SNAP 37889) and the this compound vehicle. Triturate with a pestle until a homogenous paste is formed.[17]

-

Dissolution: Add the paste to the remaining volume of the sodium phosphate buffer at room temperature.[17]

-

Homogenization: Vortex the mixture vigorously until the paste is completely dissolved.[17]

-

Degassing: Let the resulting microemulsion stand for 20 minutes to allow any entrapped air bubbles to dissipate.[17]

Protocol for Determination of Critical Micelle Concentration (CMC)

The pyrene 1:3 ratio normalization assay is a standard method for determining the CMC of surfactants.[7]

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of this compound solutions in the desired aqueous medium (e.g., deionized water, PBS) with concentrations spanning the expected CMC.

-

Pyrene Incorporation: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~10⁻⁶ M). The organic solvent should be evaporated, leaving the pyrene dispersed in the surfactant solutions.

-

Equilibration: Allow the samples to equilibrate, typically overnight in the dark, to ensure pyrene partitioning between the aqueous and micellar phases reaches equilibrium.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 334 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic emission peaks.

-

Data Analysis: Plot the ratio of the emission intensities (I1/I3) against the logarithm of the this compound concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point where a sharp decrease in the I1/I3 ratio occurs, indicating the transfer of pyrene from a polar (aqueous) to a non-polar (micellar core) environment.[7]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate key processes and relationships involving this compound.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. dovepress.com [dovepress.com]

- 5. Page loading... [guidechem.com]

- 6. Solutol HS 15: Significance and symbolism [wisdomlib.org]

- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. glpbio.cn [glpbio.cn]

- 13. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]

Solutol HS-15: An In-Depth Technical Guide to its Safety and Toxicity Profile for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Solutol HS-15, also known under the trade name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent widely utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its application in both oral and parenteral dosage forms necessitates a thorough understanding of its safety and toxicity profile for in vivo research. This technical guide provides a comprehensive overview of the existing data on the safety and toxicity of this compound, with a focus on its use in in vivo studies.

Acute and Sub-chronic Toxicity Profile

This compound generally exhibits a low acute toxicity profile across various animal models and routes of administration. Chronic toxicity studies have also been conducted to establish its safety for repeated exposure.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound from various in vivo and in vitro studies.

| Acute Toxicity Data | ||||

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | > 20,600 mg/kg | [3] |

| LD50 | Rat | Oral | > 2,000 mg/kg | [4] |

| LD50 | Mouse | Intraperitoneal | > 8 g/kg | [1] |

| LD50 | Rat | Intravenous | > 1 g/kg | [1] |

| LD50 | Rabbit | Intravenous | > 1 g/kg | [1] |

| LD50 | Beagle Dog | Intravenous | > 3 g/kg | [1] |

| In Vitro Cytotoxicity Data | |||

| Cell Line | Assay | Value | Reference |

| Caco-2 (human adenocarcinoma) | No cytotoxicity observed | at 0.14% (w/v) | |

| RAW264.7 (mouse macrophage-like) | LC50 | 0.427 mg/mL | [5] |

Key Preclinical Safety Studies: Methodologies and Findings

Oral Administration Studies in Rats

Detailed toxicological studies have been conducted on Sprague-Dawley rats to assess the safety of this compound when administered orally.

Experimental Protocol:

-

Vehicle Composition: Formulations of this compound in polyethylene glycol (PEG) 400 were prepared.[6]

-

Dose Volume: 10 mL/kg.[6]

-

Duration: 91 days.[1]

-

Observations: General health, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and histopathology.

Key Findings:

-

No overt toxicity was observed.[6]

-

Some effects noted included increased kidney weights and decreased thymic weights in males without corresponding microscopic changes.[6][7]

-

Alterations in urine electrolytes, a minimal decrease in serum electrolytes in males, and increased serum total cholesterol in females were also reported.[6][7]

-

Both genders exhibited decreased urine glucose parameters, and males had an increased urine volume.[6]

Intravenous Administration Studies in Dogs

Beagle dogs have been used to evaluate the safety of intravenously administered this compound, particularly concerning cardiovascular effects and histamine release.

Experimental Protocol:

-

Vehicle Composition: Formulations of this compound in polyethylene glycol (PEG) 400.[6]

-

Dose Volume: 2 mL/kg or 5 mL/kg.[6]

-

Duration: 8 days.[1]

-

Observations: Clinical signs (including emesis and changes in feces), cardiovascular parameters, hematology, clinical chemistry, and histopathology.

Key Findings:

-

The most common clinical signs were loose/watery feces and emesis.[6][7]

-

Mucus-cell hyperplasia of the ileum was observed with the Solutol formulation.[6]

-

At a dose of 5 mL/kg/day of 30% Solutol/70% PEG 400, increased red blood cell mass and decreased urine volume were noted, likely due to subclinical dehydration.[6]

-

Dose-dependent symptoms of histamine release were observed, which were reversible within a few hours without mortality.[1] Compared to other solubilizers like Cremophor, this compound shows reduced histamine levels.[8]

Caption: General workflow for in vivo toxicity studies of this compound.

Specific Toxicological Considerations

Hemolytic Potential

Formulations containing this compound have been evaluated for their hemolytic activity. Micellar nanoparticles based on Kolliphor® HS 15 were found to be far less hemolytic (<0.2%), making them suitable for parenteral formulations without requiring additional co-solvents.[1] This low hemolytic potential suggests a low level of toxicity and irritation.[9]

Histamine Release and Anaphylactoid Reactions

A known side-effect of some non-ionic surfactants is the potential to induce histamine release, which can lead to anaphylactoid reactions. While this compound has been observed to cause dose-dependent histamine release in sensitive species like dogs, the effects are generally reversible and less pronounced compared to other solubilizers such as Cremophor EL.[1][8]

Caption: Simplified diagram of potential mast cell activation by this compound.

Genotoxicity and Carcinogenicity

Studies on the mutagenicity of this compound have shown that the substance was not mutagenic in bacteria, and no mutagenic effects were found in various tests with mammalian cell culture and mammals.[3] In animal studies, this compound did not cause malformations, indicating a lack of teratogenicity.[3] Furthermore, it did not impair fertility.[3]

Regulatory Status and Conclusion

This compound has been used in marketed injectable drug products in Canada and Argentina.[8] In the United States, a drug master file for this compound was filed with the FDA in 1992; however, as it has not been used in a commercial product, it is still classified as a novel excipient in the US.[8]

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. download.basf.com [download.basf.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. dovepress.com [dovepress.com]

Methodological & Application

Application Note and Protocol: Preparation of Solutol® HS-15 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic surfactant and solubilizing agent widely used in pharmaceutical formulations and biomedical research.[1][2] It is a macrogol 15 hydroxystearate, formed by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][3] Due to its amphiphilic nature and high hydrophilic-lipophilic balance (HLB) of approximately 16, Solutol® HS-15 is an exceptional solubilizer for poorly water-soluble compounds, making it invaluable for creating formulations for in vitro assays and in vivo studies.[3] It spontaneously forms stable micelles in aqueous solutions, which can encapsulate lipophilic molecules, thereby increasing their apparent solubility and permeability.[3][4]

At room temperature, Solutol® HS-15 is a colorless to off-white, paste-like semi-solid, which requires specific handling for accurate preparation of stock solutions.[1][5] This document provides a detailed protocol for the preparation, sterilization, and storage of Solutol® HS-15 stock solutions.

2. Data Summary

The following table summarizes the key physicochemical properties of Solutol® HS-15.

| Property | Value | Reference(s) |

| Synonyms | Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 15 hydroxystearate | [1][2][3] |

| CAS Number | 70142-34-6, 61909-81-7 | [1][6] |

| Appearance | Colorless to off-white semi-solid paste | [1][5] |

| HLB Value | ~16 | [3] |

| Critical Micelle Conc. (CMC) | 0.005% - 0.02% w/v (approx. 0.06 - 0.1 mM) in water | [3][7] |

| Solubility (approx.) | ≥53.2 mg/mL in Water; ≥52 mg/mL in Ethanol; ≥10.1 mg/mL in DMSO | [6] |

| pH (10% aqueous solution) | 5.0 - 7.0 | [1] |

| Storage (As Supplied) | 4°C to -20°C, sealed, protected from moisture and light. Hygroscopic. | [1][6][8] |

| Stock Solution Storage | Short-term at 2-8°C; Long-term (-20°C to -80°C) in aliquots. | [5] |

3. Experimental Protocol

This protocol describes a general method for preparing a sterile, aqueous stock solution of Solutol® HS-15. The final concentration should be adjusted based on the specific experimental requirements.

3.1. Materials and Equipment

-

Solutol® HS-15

-

Solvent of choice (e.g., Sterile Water for Injection, Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS))

-

Calibrated analytical balance

-

Spatula

-